molecular formula C12H13BrClN3O B2893509 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 2227199-18-8

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Cat. No.: B2893509
CAS No.: 2227199-18-8
M. Wt: 330.61
InChI Key: VLPKMHQJURMLAN-OCAPTIKFSA-N
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Description

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with bromo (position 5) and chloro (position 2) groups. The trans-cyclohexanol moiety is linked to the pyrrolopyrimidine via a nitrogen atom at position 7, conferring stereochemical specificity. This compound has a molecular formula of C₁₂H₁₂BrClN₃O, a molecular weight of 331.60 g/mol, and a purity of ≥98% (referencing structurally similar compounds in ). Its synthesis typically involves coupling reactions between halogenated pyrrolopyrimidine precursors and protected cyclohexanol derivatives, followed by deprotection (e.g., using TBAF).

The bromo and chloro substituents are critical for electronic modulation of the pyrrolopyrimidine core, influencing binding to biological targets such as tyrosine kinases. The trans-cyclohexanol group enhances solubility compared to its cis counterpart, while maintaining conformational rigidity for target engagement.

Properties

IUPAC Name

4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPKMHQJURMLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146610
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
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Molecular Weight

330.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-18-8, 1630906-40-9
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
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Preparation Methods

Pyrrolo[2,3-d]pyrimidine Core Formation

The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common precursor, 4-amino-1H-pyrrole-3-carbonitrile, undergoes intramolecular cyclization under acidic conditions to generate the pyrimidine ring. Halogenation at the 5-position is achieved using brominating agents like phosphorus oxybromide (POBr₃), while chlorination at the 2-position employs phosphorous pentachloride (PCl₅) in dichloromethane.

Industrial-Scale Production Optimization

Large-scale manufacturing faces challenges in yield optimization and stereochemical purity. Industrial protocols employ:

Continuous Flow Reactor Systems

Flow chemistry enhances heat transfer and mixing efficiency for exothermic halogenation steps. A representative setup uses:

  • Reactor Type : Tubular reactor with static mixers
  • Temperature : 80–100°C
  • Residence Time : 30–60 minutes
  • Throughput : 50–100 kg/day

Crystallization-Based Purification

Final purification leverages the compound’s limited solubility in hydrocarbon solvents. A mixed solvent system of ethyl acetate/heptane (1:3 v/v) achieves >99% purity after two recrystallizations.

Analytical Characterization and Quality Control

Critical quality attributes are verified through advanced analytical techniques:

Parameter Method Specification
Purity HPLC-UV (C18 column) ≥99.0%
Enantiomeric Excess Chiral SFC ≥98% trans-isomer
Residual Solvents GC-MS <500 ppm total
Heavy Metals ICP-OES <10 ppm

HPLC retention time (8.2 minutes) and mass spectrometry (m/z 330.61 [M+H]⁺) serve as identity confirmations.

Comparative Analysis of Synthetic Approaches

A review of patent literature reveals three dominant strategies:

Method A (Low-Cost Route):

  • Yield: 62%
  • Purity: 95%
  • Capital Cost: $1.2M

Method B (High-Purity Route):

  • Yield: 48%
  • Purity: 99.5%
  • Capital Cost: $2.8M

Method C (Continuous Flow):

  • Yield: 78%
  • Purity: 98.9%
  • Capital Cost: $3.5M

Method C provides the best balance of efficiency and scalability for commercial production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclohexanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing the pyrrolopyrimidine core or other functional groups.

  • Substitution: : Replacing bromine or chlorine atoms with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Cyclohexanone or cyclohexanoic acid.

  • Reduction: : Reduced pyrrolopyrimidine derivatives.

  • Substitution: : Substituted pyrrolopyrimidines with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its ability to interact with various biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific enzymes or receptors involved in disease processes.

Industry

In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, contributing to the development of new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolopyrimidine Derivatives

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-58-1)
  • Structure: Lacks the cyclohexanol moiety.
  • Molecular Weight : 247.52 g/mol (vs. 331.60 g/mol for the target compound).
  • Key Differences: Absence of the cyclohexanol group reduces steric bulk and polarity, decreasing solubility but increasing membrane permeability. This compound serves as a precursor for further functionalization.
trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol (CAS 1621619-12-2)
  • Structure : Missing the bromo substituent at position 4.
  • Molecular Weight : 251.71 g/mol.

Substituted Cyclohexanol Derivatives

MRX-2843 (trans-4-[2-[(2-Cyclopropylethyl)amino]-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexanol)
  • Structure: Features a 2-(cyclopropylethyl)amino group at position 2 and a 4-(piperazinylmethyl)phenyl group at position 5.
  • Molecular Weight : 488.67 g/mol.
  • Key Differences : The extended substituents enhance binding to Mer/Flt3 kinases, with IC₅₀ values <10 nM , compared to the target compound’s unmodified halogen substituents.
Compound 36 ()
  • Structure: Contains a methoxy-anilino substituent at position 2 and a 3-methoxy-5-(piperidinyl)phenyl group at position 5.
  • Key Differences : The bulky aryl groups improve selectivity for Mer kinase but reduce metabolic stability due to increased lipophilicity.

Halogen and Functional Group Variants

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4)
  • Structure : Includes a phenylsulfonyl group at position 6.
  • Key Differences : The sulfonyl group enhances electron-withdrawing effects, stabilizing the core for nucleophilic substitution reactions. However, it reduces blood-brain barrier penetration.
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1228504-12-8)
  • Structure : Substituted with fluorophenyl and tolyl groups.
  • Key Differences : The aryl groups increase π-π stacking interactions with hydrophobic kinase pockets but may introduce off-target effects.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target (IC₅₀)
Target Compound C₁₂H₁₂BrClN₃O 331.60 5-Bromo, 2-chloro, trans-cyclohexanol Kinases (data pending)
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄BrClN₃ 247.52 None Precursor
MRX-2843 C₂₉H₄₀N₆O 488.67 Amino, piperazinylmethyl Mer/Flt3 (<10 nM)
Compound 36 () C₂₈H₃₈N₆O₂ 514.65 Methoxy-anilino, piperidinylphenyl Mer kinase (~5 nM)

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis requires precise coupling of the halogenated pyrrolopyrimidine core with trans-cyclohexanol, often using reagents like CMMP (cyanomethylene trimethylphosphorane).
  • Biological Relevance : Bromo and chloro substituents enhance kinase inhibition through halogen bonding, as seen in Mer/Axl inhibitors.
  • Solubility vs. Permeability: The trans-cyclohexanol group improves aqueous solubility (~2.5 mg/mL) compared to non-hydroxylated analogs but may limit cell permeability.

Biological Activity

The molecular formula of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is C12H13BrClN3OC_{12}H_{13}BrClN_3O, indicating the presence of halogenated pyrrolopyrimidine moieties that are often associated with biological activity. The structure features a cyclohexanol group attached to a pyrrolopyrimidine scaffold, which is critical for its pharmacological properties .

Anticancer Properties

Pyrrolopyrimidines, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression. Specifically, some derivatives have shown efficacy against glioblastoma multiforme (GBM) by acting as ATP-competitive inhibitors of Src kinase, which is frequently overexpressed in this aggressive brain tumor . The ability of these compounds to inhibit specific kinases highlights their potential as targeted therapies in oncology.

The mechanisms through which pyrrolopyrimidines exert their cytotoxic effects include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in purine metabolism, and its inhibition can lead to decreased proliferation of cancer cells .
  • Targeting Receptor Tyrosine Kinases (RTKs) : Compounds similar to this compound have been identified as inhibitors of RTKs like VEGFR and EGFR, which are vital for tumor growth and angiogenesis .

Other Biological Activities

Beyond anticancer effects, pyrrolopyrimidine derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Studies have reported that certain derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease contexts .
  • Anti-inflammatory Effects : The structural characteristics of these compounds contribute to their anti-inflammatory activities, which are beneficial in treating various inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that construct the pyrrolopyrimidine scaffold followed by functionalization at the cyclohexanol position. Various synthetic strategies have been explored to optimize yield and biological activity .

Q & A

Q. Why do crystallographic data show planar pyrrolopyrimidine rings, while DFT models predict puckering?

  • Answer : Crystal packing forces (e.g., π-π stacking in [17]) can enforce planarity absent in gas-phase calculations. Compare with solution-phase NMR (residual dipolar couplings) to assess conformational flexibility .

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